![molecular formula C11H13N3O B2439003 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one CAS No. 726151-82-2](/img/structure/B2439003.png)
3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
“3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one” is a chemical compound with the CAS Number: 726151-82-2 . Its IUPAC name is (3Z)-1-propyl-1H-indole-2,3-dione 3-hydrazone . The compound has a molecular weight of 203.24 .
Molecular Structure Analysis
The InChI code for “3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one” is 1S/C11H13N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h3-6H,2,7,12H2,1H3/b13-10- . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The predicted boiling point is 363.7±25.0 °C , and the predicted density is 1.25±0.1 g/cm3 . The predicted pKa is -2.17±0.20 .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
Indole derivatives have garnered attention due to their potential therapeutic effects. Among these, 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one stands out. Research has shown that certain indolinone derivatives exhibit anti-inflammatory and analgesic properties. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated promising effects in preclinical studies .
Privileged Structure for Receptor Binding
Indolinones, including 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one , possess a bicyclic structure with a benzene ring fused to 2-pyrrolidone. These substituted indolinones are considered “privileged structures” due to their excellent binding affinity for various receptors. Researchers have identified this scaffold as a key component in several approved drugs .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-diazenyl-1-propylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h3-6,12,15H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSOVNOFNNNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833085 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one |
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